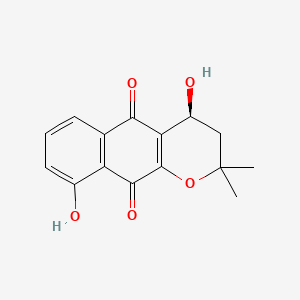

4,9-Dihydroxy-alpha-lapachone

描述

4,9-Dihydroxy-alpha-lapachone is a naturally occurring naphthoquinone derivative. It is known for its significant biological activities, including antitumor-promoting effects. The compound is isolated from the bark of the Lapacho tree (Tabebuia avellanedae), which has been traditionally used in herbal medicine .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dihydroxy-alpha-lapachone typically involves the extraction from natural sources such as the Lapacho tree. The extraction process uses organic solvents like ethanol or chloroform. After extraction, the compound undergoes purification steps to achieve the desired purity .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield .

化学反应分析

Types of Reactions: 4,9-Dihydroxy-alpha-lapachone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as acyl chlorides and alkyl halides are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of esters and ethers.

科学研究应用

4,9-Dihydroxy-alpha-lapachone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various naphthoquinone derivatives.

Biology: Studied for its role in cellular processes and enzyme inhibition.

Medicine: Investigated for its antitumor, anti-inflammatory, and antiviral properties.

Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent.

作用机制

The mechanism of action of 4,9-Dihydroxy-alpha-lapachone involves its interaction with cellular enzymes and pathways. It acts as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis. Additionally, the compound modulates the activity of nitric oxide synthase, reducing inflammation .

相似化合物的比较

- Alpha-lapachone

- Beta-lapachone

- Dehydro-alpha-lapachone

- 9-Hydroxy-alpha-lapachone

- 4-Oxo-alpha-lapachone

Comparison: 4,9-Dihydroxy-alpha-lapachone is unique due to its dual hydroxyl groups at positions 4 and 9, which enhance its biological activity compared to other naphthoquinones. For instance, it exhibits more potent inhibitory effects on nitric oxide synthesis and Epstein-Barr virus early antigen activation than its analogs .

生物活性

4,9-Dihydroxy-alpha-lapachone is a naturally occurring naphthoquinone derivative extracted from the bark of the Lapacho tree (Tabebuia avellanedae), known for its diverse biological activities, particularly in cancer treatment and inflammation modulation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by two hydroxyl groups located at positions 4 and 9 on its naphthoquinone structure. Its molecular formula is , and it exhibits significant solubility in organic solvents. The presence of hydroxyl groups enhances its biological activity compared to other naphthoquinones.

Antitumor Effects

Research has demonstrated that this compound exhibits potent antitumor properties. It has been shown to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) in Raji cells, suggesting potential applications in cancer therapy. In vitro studies indicate that it can induce apoptosis in various cancer cell lines through multiple pathways:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in human oral squamous cell carcinoma cells and S phase arrest in hepatoma cell lines .

- Caspase-Independent Pathways : It activates a novel apoptotic pathway independent of caspases, highlighting its unique mechanism compared to other chemotherapeutic agents .

Anti-inflammatory Properties

This compound demonstrates significant anti-inflammatory effects by inhibiting nitric oxide (NO) production. In RAW 264.7 macrophage cells, it has been reported to have an IC50 value of approximately 2.73 µM for lipopolysaccharide-induced NO synthesis . This property makes it a candidate for treating inflammatory diseases.

Antiviral Activity

The compound's ability to inhibit EBV-EA activation suggests potential antiviral properties. Studies indicate that it can modulate viral replication and reduce viral load in infected cells.

The biological activities of this compound are attributed to its interaction with various cellular targets:

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory processes and tumor progression.

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to oxidative stress and subsequent cell death in cancer cells .

- NAD(P)H:quinone oxidoreductase 1 (NQO1) Dependency : Its cytotoxic effects are enhanced in NQO1-expressing cancer cells, suggesting that NQO1 plays a critical role in mediating its antitumor activity .

Research Findings and Case Studies

Several studies have investigated the pharmacological potential of this compound:

属性

IUPAC Name |

(4S)-4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-15(2)6-9(17)11-12(18)7-4-3-5-8(16)10(7)13(19)14(11)20-15/h3-5,9,16-17H,6H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIQEUTUJPXAKQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 4,9-Dihydroxy-alpha-lapachone as described in the research?

A1: The research found that this compound exhibits significant inhibitory activity against 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells. [] This suggests potential antitumor-promoting properties.

Q2: Could you elaborate on the chemical structure of this compound and its identification in the study?

A2: While the study doesn't provide specific spectroscopic data for this compound, it mentions that the structure of this compound, along with others isolated from Catalpa ovata, was elucidated by spectral methods. [] This typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to determine the compound's structural features.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。